N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c1-4-17(5-2)21(18,19)13-8-6-7-12(9-13)16-14-15-10-11(3)20-14/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAYGPJYKVHDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC2=NCC(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Biological Activity
N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H21N3O2S2
- Molecular Weight : 327.46 g/mol
- IUPAC Name : N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
- Solubility : Slightly soluble in water; soluble in alcohol and ether .
This compound is part of a broader class of thiazole derivatives known for diverse biological activities. The mechanisms through which these compounds exert their effects include:
- Antimicrobial Activity : Thiazole derivatives have been linked to antimicrobial properties against various pathogens. They interact with microbial targets, disrupting cellular functions.
- Anticancer Activity : Research indicates that thiazole compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways. For instance, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines .
- Cardiovascular Effects : Some studies suggest that benzene sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific sulfonamide derivatives have demonstrated the ability to decrease perfusion pressure in isolated rat heart models .
Biological Activities
The compound exhibits several notable biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that modifications on the thiazole ring could enhance efficacy .
- Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that certain thiazole derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
- Cardiovascular Impact : Research using isolated rat heart models indicated that certain benzene sulfonamide derivatives could effectively lower coronary resistance and perfusion pressure, pointing to their potential therapeutic use in managing cardiovascular conditions .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique thiazole moiety, which is known for contributing to biological activity. The molecular formula is with a molecular weight of approximately 327.5 g/mol .
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide. It has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, derivatives with similar thiazole structures demonstrated effective minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 150 μg/mL against these pathogens .
-
Anticancer Potential
- Compounds incorporating thiazole rings have been synthesized and tested for anticancer activity. In vitro studies indicated that certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). One study reported IC50 values of 23.30 ± 0.35 mM for a related compound, highlighting the potential of thiazole-containing compounds in cancer therapy .
-
Anticonvulsant Properties
- The anticonvulsant efficacy of thiazole derivatives has been explored in animal models. For example, a related compound demonstrated significant protection against picrotoxin-induced seizures. The structure–activity relationship (SAR) analysis suggested that modifications in the thiazole structure could enhance anticonvulsant properties .
Biochemical Mechanisms
Research indicates that the biological activities of thiazole derivatives may be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Thiazoles may act as inhibitors of certain enzymes involved in disease pathways, contributing to their therapeutic effects.
- Cellular Pathway Modulation : These compounds can influence cellular signaling pathways that are pivotal in cancer proliferation and antimicrobial resistance.
Table 1: Summary of Research Findings on Thiazole Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NHR) undergoes nucleophilic substitution under alkaline conditions. Key reactions include:
-
Sulfonamide cleavage : Hydrolysis with concentrated HCl at elevated temperatures (80–100°C) yields benzene sulfonic acid and substituted amine derivatives .
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated sulfonamides, altering solubility and bioactivity .
-
Acylation : Treatment with acetyl chloride in pyridine forms N-acetyl derivatives, enhancing metabolic stability .
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 90°C, 6h | Sulfonic acid + amine | 78% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methyl derivative | 65% |
Thiazole Ring Functionalization
The 4,5-dihydro-1,3-thiazole component participates in electrophilic and cycloaddition reactions:
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the thiazole’s C-5 position introduces nitro groups, modifying electronic properties .
-
Oxidation : MnO₂ or H₂O₂ oxidizes the thiazoline ring to a thiazole, increasing aromaticity and altering bioactivity .
-
Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .
Reported Thiazole Derivatives’ Reactivity :
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-nitro-thiazole derivative | |
| Oxidation | H₂O₂, AcOH, 70°C | Aromatic thiazole |
Diazo Coupling at the Aromatic Ring
The benzene ring’s para-position (relative to the sulfonamide group) undergoes diazo coupling with aryl diazonium salts, forming azo dyes. This reaction is pH-dependent, optimal at pH 8–9.
Example :
Coordination with Metal Ions
The sulfonamide’s lone pairs and thiazole’s nitrogen atoms enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic properties .
Reported Complexation Data :
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | S (thiazole), O (sulfonamide) | 8.2 ± 0.3 | Anticancer activity | |
| Zn²⁺ | N (thiazole), O (sulfonamide) | 7.8 ± 0.2 | Enzyme inhibition |
Condensation Reactions
The hydrazine-linked amino group (-NH-) in the thiazole moiety condenses with carbonyl compounds (e.g., aldehydes, ketones), forming Schiff bases. This reaction is catalyzed by glacial acetic acid under reflux.
Typical Protocol :
-
React with benzaldehyde (1.2 eq) in ethanol.
-
Add 2 drops glacial acetic acid.
-
Reflux at 80°C for 4h.
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Isolate Schiff base via crystallization (Yield: 60–75%).
Enzymatic Biotransformation
In vitro studies using cytochrome P450 enzymes reveal metabolic pathways:
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Oxidative dealkylation : N-deethylation at the sulfonamide’s ethyl groups forms primary amines.
-
S-oxidation : Thiazole’s sulfur atom oxidizes to sulfoxide or sulfone derivatives.
Metabolites Identified :
| Enzyme | Major Metabolite | Bioactivity Change | Source |
|---|---|---|---|
| CYP3A4 | N-deethylated derivative | Reduced cytotoxicity | |
| CYP2D6 | Thiazole sulfoxide | Enhanced solubility |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thiazole ring, generating radical intermediates that dimerize or react with solvents (e.g., methanol) .
Photoproduct Analysis :
| Conditions | Major Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), MeOH | Thiazole dimer + methoxy adducts | 55% |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and reported activities:
| Compound Name | Substituents/Modifications | Key Properties/Activities | Reference |
|---|---|---|---|
| 4-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzenesulfonamide | Indole-methylene group at thiazole; sulfonamide at benzene | Strong binding affinity to Zika virus NS3 helicase ATPase (dock score: -9.111; binding energy: -59.267) | [7] |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Phenyl group at thiazole; propanoic acid side chain | Promotes rapeseed growth, increases seed yield and oil content | [1, 5] |
| 3-{(5Z)-5-(2-Furylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Furyl-methylene group at thiazole; propanoic acid side chain | Antimicrobial activity; melting point 139–140 °C | [4] |
| N,N-Dimethyl-4-{[(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzene-1-sulfonamide | Pyrazole substituent; dimethylamine at sulfonamide | No direct activity reported; structural similarity to sulfonamide-based pharmaceuticals | [13] |
| 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride | Piperazine ring at thiazole; 5-methyl group | No biological data provided; structural focus on heterocyclic amine derivatives | [15] |
Key Structural Differences and Implications
Sulfonamide vs. Propanoic Acid Backbone: The target compound’s sulfonamide group (vs.
Indole- or furyl-methylene substituents (e.g., and ) enhance π-π stacking in enzyme binding pockets, critical for antiviral or antimicrobial activity .
N,N-Diethylamine vs. Other Amine Groups :
- The diethylamine group at the sulfonamide nitrogen likely increases lipophilicity, improving blood-brain barrier penetration compared to dimethyl or unsubstituted amines (e.g., ) .
Q & A
Basic Questions
Q. What synthetic parameters are critical for optimizing the yield and purity of N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide?
- Methodological Answer : Key parameters include:
- Temperature Control : Maintaining precise temperatures (e.g., 60–80°C) during sulfonamide coupling to avoid side reactions .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Catalyst Use : Triethylamine or DMAP facilitates nucleophilic substitution during sulfonamide formation .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Confirms functional groups (e.g., sulfonamide -SO2NH, thiazoline protons) and regiochemistry .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns using SHELXL for refinement .
- HPLC/MS : Validates purity (>95%) and molecular weight .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Sulfonamide Group (-SO2NHR) : Participates in hydrogen bonding with biological targets and affects solubility .
- 4,5-Dihydro-1,3-thiazole Ring : Acts as a hydrogen-bond acceptor and modulates steric effects during target binding .
- Diethylamino Group : Enhances lipophilicity, impacting membrane permeability in biological assays .
Advanced Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved during structural determination?
- Methodological Answer :
- SHELX Suite : Use SHELXL’s disorder modeling tools to refine split positions and anisotropic displacement parameters .
- Hydrogen-Bond Analysis : Apply graph set theory (Etter’s formalism) to validate intermolecular interactions and resolve packing ambiguities .
- Validation Software : Cross-check with PLATON or CCDC tools to ensure geometric consistency .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) against biological targets?
- Methodological Answer :
-
Analog Synthesis : Compare derivatives with modified substituents (Table 1) .
-
Biological Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests to correlate activity with structural features .
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Table 1: SAR Comparison of Sulfonamide Derivatives
Compound Substituents Biological Activity Key Finding Target Compound Diethylamino, thiazoline Kinase inhibition (IC50: nM) High selectivity for EGFR Sulfamethoxazole (Control) Methyl, isoxazole Antimicrobial Limited cellular uptake Triazole Analog Cycloheptyl, triazole Antifungal Improved metabolic stability
Q. How can intermolecular interactions in crystal packing be systematically analyzed to predict solubility or stability?
- Methodological Answer :
- Hydrogen-Bond Networks : Map using Mercury software to identify synthons (e.g., R₂²(8) motifs) .
- π-π Stacking Analysis : Measure centroid distances (<4 Å) between aromatic rings to assess packing efficiency .
- Hirshfeld Surface : Quantify interaction types (e.g., H-bond vs. van der Waals) using CrystalExplorer .
Q. What computational approaches are suitable for predicting metabolic pathways or toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- DFT Calculations : Analyze electron density (e.g., Fukui indices) to identify reactive sites prone to oxidation .
- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability over time .
Notes
- Data Sources : Prioritize peer-reviewed journals and databases like PubChem ; exclude commercial platforms (e.g., BenchChem).
- Contradictions : Address variability in biological activity (e.g., IC50 discrepancies) by standardizing assay protocols .
- Advanced Tools : Leverage open-source software (SHELX, AutoDock) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
